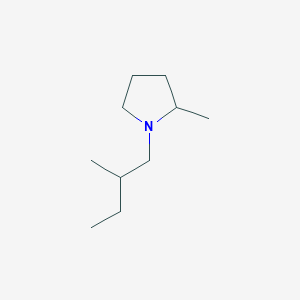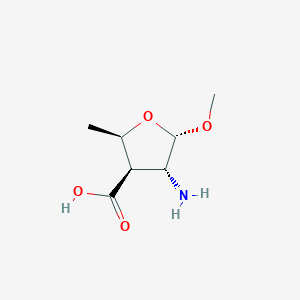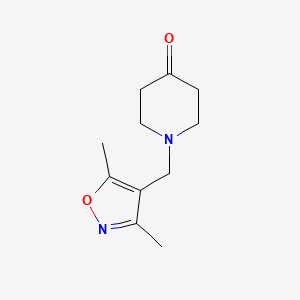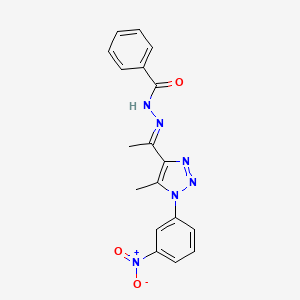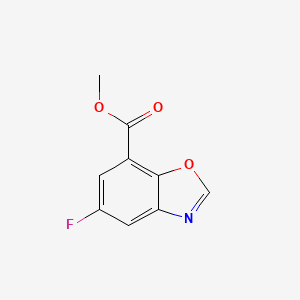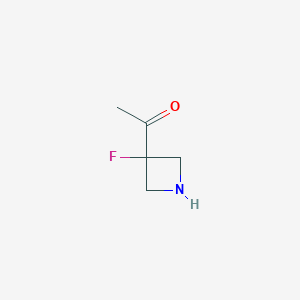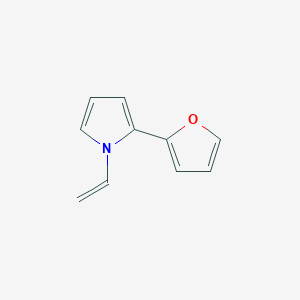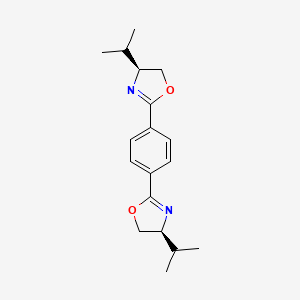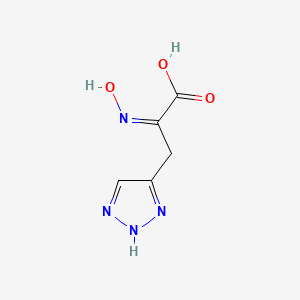
4-(5-Ethylfuran-3-yl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Ethylfuran-3-yl)benzene-1,2-diamine is an organic compound characterized by a benzene ring substituted with an amino group and an ethylfuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of ethylfuran with a halogenated benzene-1,2-diamine under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent, often conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups or other oxidized derivatives.
Reduction: The compound can be reduced to form different amines or amides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitution reactions may involve strong nucleophiles like hydroxide (OH⁻).
Major Products Formed:
Oxidation: Nitro derivatives, hydroxyl derivatives.
Reduction: Amides, secondary amines.
Substitution: Brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to biologically active molecules allows it to be used as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound may serve as a precursor for the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism by which 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular targets and pathways involved can vary widely, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(5-Methylfuran-3-yl)benzene-1,2-diamine: Similar structure with a methyl group instead of an ethyl group.
4-(5-Propylfuran-3-yl)benzene-1,2-diamine: Similar structure with a propyl group instead of an ethyl group.
4-(5-Butylfuran-3-yl)benzene-1,2-diamine: Similar structure with a butyl group instead of an ethyl group.
Uniqueness: 4-(5-Ethylfuran-3-yl)benzene-1,2-diamine stands out due to its specific ethyl group, which influences its reactivity and biological activity
Eigenschaften
Molekularformel |
C12H14N2O |
|---|---|
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
4-(5-ethylfuran-3-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-10-5-9(7-15-10)8-3-4-11(13)12(14)6-8/h3-7H,2,13-14H2,1H3 |
InChI-Schlüssel |
WJPKKYQDBMYBBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CO1)C2=CC(=C(C=C2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



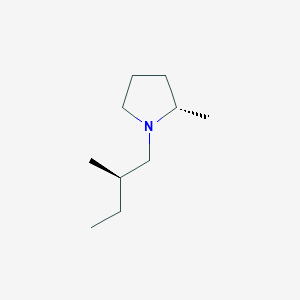
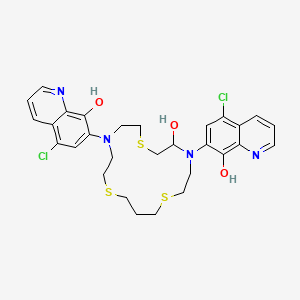
![5-fluoro-3-(1-phenyl-1H-pyrazol-4-yl)benzo[d]isoxazole](/img/structure/B15207467.png)
